N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide

Chemoinformatics Drug Design Physicochemical Properties

N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide (CAS 1000931-92-9) is a synthetic organic building block composed of an N-methylpyrrole ring substituted at the 2-position with a carboxamide group bearing a terminal primary amine via an ethyl linker. The compound is a foundational monomeric unit used in the construction of DNA minor groove-binding polyamides, including analogs of the natural antibiotics distamycin A and netropsin.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 1000931-92-9
Cat. No. B1517197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide
CAS1000931-92-9
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C(=O)NCCN
InChIInChI=1S/C8H13N3O/c1-11-6-2-3-7(11)8(12)10-5-4-9/h2-3,6H,4-5,9H2,1H3,(H,10,12)
InChIKeyKYRHMGHAXQVVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide (CAS 1000931-92-9) Technical Overview: Pyrrole-2-carboxamide Building Block for DNA-Targeting Polyamide Synthesis


N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide (CAS 1000931-92-9) is a synthetic organic building block composed of an N-methylpyrrole ring substituted at the 2-position with a carboxamide group bearing a terminal primary amine via an ethyl linker [1]. The compound is a foundational monomeric unit used in the construction of DNA minor groove-binding polyamides, including analogs of the natural antibiotics distamycin A and netropsin [2].

Why N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide (CAS 1000931-92-9) Cannot Be Interchanged with Other Pyrrole-2-carboxamide Analogs


Substitution of N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide with generic pyrrole-2-carboxamide derivatives is precluded by the structural specificity required for iterative polyamide synthesis. The presence of a free primary amine on a flexible ethyl linker is essential for subsequent amide bond formation during solid-phase synthesis or solution-phase coupling to construct sequence-specific DNA-binding hairpin polyamides [1]. Analogs lacking this precise terminal amine functionality (e.g., N,1-dimethyl-1H-pyrrole-2-carboxamide) or bearing bulkier substituents (e.g., adamantyl-sulfamoyl derivatives) cannot participate in the same stepwise oligomerization reactions and result in altered or abolished DNA binding affinity and sequence specificity [2].

N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide (CAS 1000931-92-9) Quantitative Differentiator Evidence Guide


Lipophilicity Advantage of N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide (XLogP3-AA = -0.7) Compared to N-Methylpyrrole Parent Scaffold (XLogP3 = 0.89)

N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide exhibits a calculated XLogP3-AA value of -0.7, which is significantly lower (ΔXLogP ≈ -1.6) than the XLogP3 value of 0.89 reported for the simpler N,1-dimethyl-1H-pyrrole-2-carboxamide analog lacking the aminoethyl side chain [1][2]. This reduction in lipophilicity is attributed to the polar aminoethyl group.

Chemoinformatics Drug Design Physicochemical Properties

Precise Mass for High-Resolution Mass Spectrometry (HRMS) Verification of N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide

The monoisotopic mass of N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide is reported as 167.105862047 g/mol (m/z 168.113137 for [M+H]+), which serves as a precise identifier for compound verification by HRMS [1]. This is distinct from the monoisotopic mass of the closely related analog N,1-dimethyl-1H-pyrrole-2-carboxamide, which is 138.079313 g/mol (m/z 139.086588 for [M+H]+) [2].

Analytical Chemistry Synthetic Chemistry Quality Control

Structural Necessity for Pyrrole-2-carboxamide Polyamide Synthesis: Role of the Primary Amine in N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide

The synthesis of DNA-binding hairpin polyamides requires the iterative coupling of N-methylpyrrole-2-carboxamide monomers. N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide serves as a critical building block because its primary amine group is the essential nucleophile for forming the amide linkages that constitute the polyamide backbone [1]. In contrast, N-methylpyrrole-2-carboxamide analogs without this free amine (e.g., N,1-dimethyl-1H-pyrrole-2-carboxamide) cannot be incorporated as internal chain-extending monomers using standard amide coupling protocols [2].

Synthetic Chemistry DNA-binding Polyamides Solid-Phase Synthesis

Validated Application Scenarios for Procuring N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide (CAS 1000931-92-9)


Synthesis of Sequence-Specific DNA Minor Groove-Binding Hairpin Polyamides via Solid-Phase Methods

N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide is used as a monomeric building block in the stepwise, solid-phase synthesis of pyrrole-imidazole hairpin polyamides. These synthetic oligomers are designed to recognize and bind to specific DNA sequences in the minor groove with affinities comparable to natural transcription factors. The primary amine on the aminoethyl chain of the target compound is essential for iterative amide bond formation on solid support, enabling the construction of polyamides of defined length and sequence specificity for applications in gene regulation studies and artificial transcription factor development [1].

Construction of Distamycin A and Netropsin Analog Libraries for Structure-Activity Relationship (SAR) Studies

This compound is employed as a precursor for synthesizing analogs of the natural antibiotics distamycin A and netropsin. By using N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide as a starting unit or as a chain-extending monomer, researchers can systematically vary the number of N-methylpyrrole rings in an oligomer, a key structural determinant of DNA binding site size and affinity. Such libraries are used to dissect the SAR of minor groove binders, with the goal of improving antiviral and antitumor activity profiles or reducing off-target effects [2].

Derivatization with Fluorescent or Affinity Tags for Biophysical Studies of DNA Binding

The terminal primary amine of N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide provides a convenient handle for post-synthetic conjugation to reporter molecules. Following its incorporation into a polyamide chain, the free amine can be used to attach fluorescent dyes (e.g., fluorescein, rhodamine), biotin, or other affinity tags without compromising the polyamide's DNA-binding domain. This application is critical for biophysical techniques such as fluorescence anisotropy, surface plasmon resonance (SPR), and DNA footprinting assays used to quantify binding affinity (Kd) and sequence specificity of the final polyamide [1].

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